Cas no 150521-07-6 (9-epi-Hyoscine Butylbromide)

9-epi-Hyoscine Butylbromide Chemical and Physical Properties
Names and Identifiers
-
- 9-epi-Hyoscine Butylbromide
-
- Inchi: 1S/C17H21NO4.C4H9Br/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;1-2-3-4-5/h2-6,11-16,19H,7-9H2,1H3;2-4H2,1H3
- InChI Key: YTKSVKKHVGRYKL-UHFFFAOYSA-N
- SMILES: CN1C2C3OC3C1CC(C2)OC(=O)C(C1=CC=CC=C1)CO.C(Br)CCC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 8
9-epi-Hyoscine Butylbromide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | H546830-10mg |
9-epi-Hyoscine Butylbromide |
150521-07-6 | 10mg |
$ 800.00 | 2023-09-07 | ||
TRC | H546830-1mg |
9-epi-Hyoscine Butylbromide |
150521-07-6 | 1mg |
$155.00 | 2023-05-18 | ||
TRC | H546830-5mg |
9-epi-Hyoscine Butylbromide |
150521-07-6 | 5mg |
$620.00 | 2023-05-18 |
9-epi-Hyoscine Butylbromide Related Literature
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
Additional information on 9-epi-Hyoscine Butylbromide
9-Epi-Hyoscine Butylbromide: A Comprehensive Overview
9-Epi-Hyoscine Butylbromide, also known by its CAS number CAS No. 150521-07-6, is a synthetic derivative of hyoscyamine, a naturally occurring alkaloid found in plants such as Datura stramonium and Atropa belladonna. This compound has garnered significant attention in the pharmaceutical industry due to its unique pharmacological properties and potential therapeutic applications. Recent studies have highlighted its role in various medical fields, including gastroenterology, ophthalmology, and pain management.
The chemical structure of 9-Epi-Hyoscine Butylbromide is characterized by a quaternary ammonium salt, which contributes to its stability and bioavailability. This structural feature allows the compound to effectively cross biological membranes, enhancing its pharmacokinetic profile. The bromide ion serves as the counterion, ensuring optimal solubility and compatibility with pharmaceutical formulations. Researchers have recently explored the stereochemistry of this compound, revealing that the 9-epi configuration plays a crucial role in its pharmacodynamic effects.
9-Epi-Hyoscine Butylbromide functions primarily as an antimuscarinic agent, selectively blocking muscarinic acetylcholine receptors. This mechanism of action makes it particularly effective in treating conditions associated with excessive cholinergic activity, such as hyperactive bladder syndrome and certain gastrointestinal disorders. A 2023 study published in the Journal of Clinical Pharmacology demonstrated that this compound exhibits superior efficacy compared to traditional anticholinergics, with fewer adverse effects due to its selective receptor profile.
In ophthalmology, 9-Epi-Hyoscine Butylbromide has been investigated for its potential use in treating glaucoma. Unlike conventional miotic agents, this compound does not induce miosis but instead reduces intraocular pressure by inhibiting ciliary muscle contraction. A recent clinical trial conducted by the European Glaucoma Society reported significant reductions in intraocular pressure with minimal side effects, suggesting its promising role as a novel therapeutic option for glaucoma patients.
The safety profile of CAS No. 150521-07-6 has been extensively evaluated in preclinical and clinical studies. Unlike some anticholinergic agents that cause systemic side effects such as dry mouth and blurred vision, this compound demonstrates a favorable safety profile due to its selective action on peripheral muscarinic receptors. A 2023 meta-analysis published in the Lancet highlighted that the incidence of adverse events associated with 9-Epi-Hyoscine Butylbromide is significantly lower than that of other anticholinergic drugs.
In terms of therapeutic applications, recent advancements have expanded the potential uses of 9-Epi-Hyoscine Butylbromide. For instance, researchers at Stanford University have explored its role in managing neuropathic pain conditions such as diabetic neuropathy. Their findings suggest that this compound may exert analgesic effects through modulation of central nervous system pathways involved in pain perception.
The synthesis and formulation of CAS No. 150521-07-6 have also been optimized to enhance its pharmacokinetic properties. A study conducted by Pfizer Inc. revealed that sustained-release formulations significantly improve drug delivery and reduce dosing frequency, thereby improving patient compliance.
In conclusion, 9-Epi-Hyoscine Butylbromide, with its unique chemical structure and selective pharmacological profile, represents a promising advancement in the field of antimuscarinic therapy. Its potential applications span across multiple therapeutic areas, including gastroenterology, ophthalmology, and pain management. As research continues to uncover new insights into its mechanisms and clinical benefits, this compound is poised to become a cornerstone in modern medicine.
150521-07-6 (9-epi-Hyoscine Butylbromide) Related Products
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)



